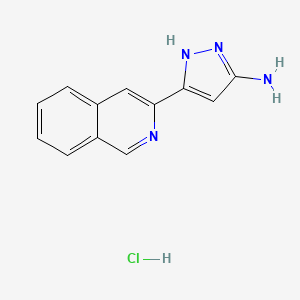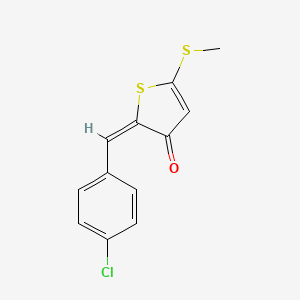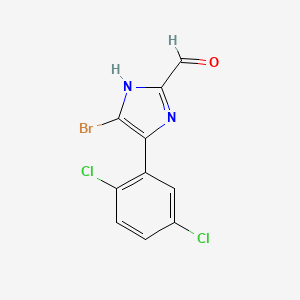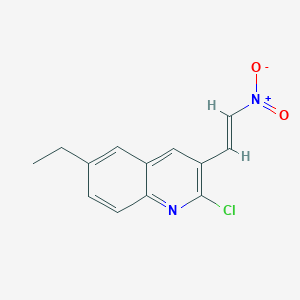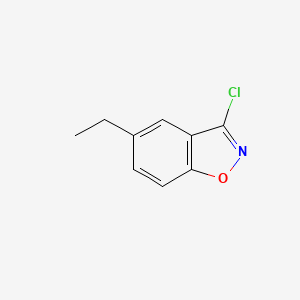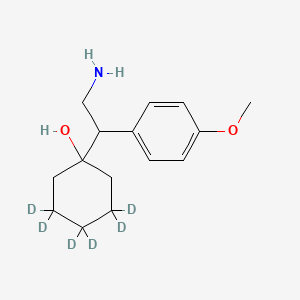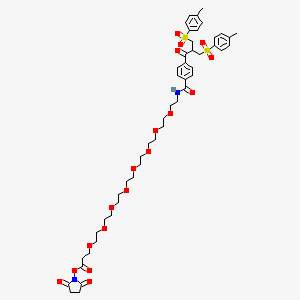
Bis-sulfone-PEG8-NHS Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-sulfone-PEG8-NHS Ester is a bis-alkylating labeling reagent that is selective for the cysteine sulfur atoms from a native disulfide. This compound is particularly useful in the field of bioconjugation, where it is employed to conjugate thiols derived from the cysteine residues of a reduced native disulfide bond, such as the interchain disulfide bonds of an antibody . The hydrophilic polyethylene glycol (PEG) spacer increases the solubility of the compound in aqueous media .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis-sulfone-PEG8-NHS Ester is synthesized through a series of chemical reactions that involve the introduction of sulfone and NHS ester groups to a PEG backbone. The synthetic route typically involves the following steps:
PEGylation: The PEG backbone is functionalized with sulfone groups.
Activation: The sulfone-functionalized PEG is then activated with N-hydroxysuccinimide (NHS) to form the NHS ester
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is typically purified using chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Bis-sulfone-PEG8-NHS Ester undergoes bis-alkylation reactions, where it conjugates both thiols derived from the two cysteine residues of a reduced native disulfide bond . This reaction results in the covalent rebridging of the disulfide bond via a three-carbon bridge, leaving the protein structurally intact .
Common Reagents and Conditions
Major Products
The major product formed from these reactions is a covalently rebridged disulfide bond, which maintains the structural integrity of the protein .
Aplicaciones Científicas De Investigación
Bis-sulfone-PEG8-NHS Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking reagent in the synthesis of complex molecules.
Biology: Employed in the labeling and modification of proteins, particularly antibodies
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of bioconjugates for diagnostic and therapeutic purposes.
Mecanismo De Acción
The mechanism of action of Bis-sulfone-PEG8-NHS Ester involves the selective bis-alkylation of cysteine sulfur atoms from a native disulfide bond . The NHS ester group reacts with primary amines to form stable amide bonds, while the sulfone groups facilitate the conjugation of thiols . This results in the covalent rebridging of the disulfide bond, maintaining the structural integrity of the protein .
Comparación Con Compuestos Similares
Similar Compounds
Bis-sulfone NHS Ester: Similar in structure and function, but without the PEG spacer.
Bis-PEG8-NHS Ester: A homobifunctional PEG linker featuring two NHS esters, which react with nucleophiles such as primary amines and alcohols.
Uniqueness
Bis-sulfone-PEG8-NHS Ester is unique due to its hydrophilic PEG spacer, which increases solubility in aqueous media and enhances its applicability in biological systems . This makes it particularly useful for bioconjugation and the development of antibody-drug conjugates .
Propiedades
Fórmula molecular |
C48H64N2O18S2 |
|---|---|
Peso molecular |
1021.2 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C48H64N2O18S2/c1-37-3-11-42(12-4-37)69(56,57)35-41(36-70(58,59)43-13-5-38(2)6-14-43)47(54)39-7-9-40(10-8-39)48(55)49-18-20-61-22-24-63-26-28-65-30-32-67-34-33-66-31-29-64-27-25-62-23-21-60-19-17-46(53)68-50-44(51)15-16-45(50)52/h3-14,41H,15-36H2,1-2H3,(H,49,55) |
Clave InChI |
UIIKZYXFKSQZIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II)](/img/structure/B13714242.png)
![Ethyl 7-Hydroxy-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13714243.png)

![10-Ethoxy-8-(hydroxymethyl)-1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B13714252.png)
